(R)-2-(1-Aminoethyl)-N,N-dimethylaniline
Description
(R)-2-(1-Aminoethyl)-N,N-dimethylaniline is a chiral arylamine derivative featuring an (R)-configured 1-aminoethyl group at the ortho position of an N,N-dimethylaniline backbone. Its dihydrochloride form (CAS: 1986297-80-6) is a high-purity compound (≥95%) used in life sciences and catalysis research . Key properties include:
- Molecular Formula: C₁₀H₁₆N₂ (free base), C₁₀H₁₈Cl₂N₂ (dihydrochloride)
- Molecular Weight: 164.25 (free base), 237.17 (dihydrochloride)
- Storage: Requires inert atmosphere and refrigeration (2–8°C) due to sensitivity to moisture and oxidation .
The compound’s stereochemistry and substituent positioning influence its reactivity, biological activity, and coordination properties, making it distinct from other N,N-dimethylaniline derivatives.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C10H16N2/c1-8(11)9-6-4-5-7-10(9)12(2)3/h4-8H,11H2,1-3H3/t8-/m1/s1 |
InChI Key |
CCKNJZLEZJEYDL-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1N(C)C)N |
Canonical SMILES |
CC(C1=CC=CC=C1N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-N,N-dimethylaniline can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts or biocatalysts such as ω-transaminases . The reaction conditions typically include the use of solvents like ethanol or water, and the reaction is carried out at moderate temperatures to ensure high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)-N,N-dimethylaniline often involves the use of biocatalytic processes due to their efficiency and environmental friendliness. Enzymes such as ω-transaminases are engineered to enhance their catalytic efficiency and stability, allowing for large-scale production of the compound with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility .
Scientific Research Applications
®-2-(1-Aminoethyl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism by which ®-2-(1-Aminoethyl)-N,N-dimethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a quinonoid intermediate and subsequent product formation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Ortho vs. Para Substitution
Substituent position significantly impacts steric and electronic properties:
Functional Group Variations
Amine Modifications
- Chirality: The (R)-aminoethyl group provides stereoselectivity in asymmetric synthesis, unlike non-chiral analogs like N,N-diethylaniline.
- PAINS Considerations : While some N,N-dimethylaniline derivatives are flagged as pan-assay interference compounds (PAINS), the target compound’s unique structure avoids such issues in receptor binding assays .
Halogenation and Fluorination
Catalysis
- Pd-Catalyzed Cross-Coupling: Ligands like 2-(di-t-butylphosphino)-N,N-dimethylaniline (ortho-substituted) enable efficient coupling of aryl chlorides with amines at low Pd loadings (0.02–0.5 mol%) . The target compound’s aminoethyl group could be tailored for similar applications.
- Demethylation Reactions : N,N-dimethylaniline derivatives undergo enzymatic demethylation by chloroperoxidase and cytochrome P-450, with pH optima similar to pharmaceutical N-demethylation processes .
Medicinal Chemistry
- Antibacterial Activity: Quinolinium derivatives with N,N-dimethylaniline substituents show enhanced activity against FtsZ protein, a bacterial cell division target. The target compound’s chiral center may improve selectivity .
- Cancer Research : Para-styryl-N,N-dimethylaniline derivatives inhibit Wnt signaling in colorectal cancer cells (8.2% device efficiency in solar cells) . Ortho-substituted analogs could optimize steric interactions with biological targets.
Biological Activity
(R)-2-(1-Aminoethyl)-N,N-dimethylaniline, also known as (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, is a chiral organic compound with significant biological activities attributed to its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological systems.
Chemical Structure and Properties
- Chemical Formula : C10H18Cl2N2
- Molecular Weight : 237.17 g/mol
- Solubility : Soluble in water, indicating potential utility in biological environments.
- Structural Features : Contains a dimethylamino group and an aminoethyl side chain, which enhances its pharmacological profile.
The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes. The compound has been studied for:
- Neurotransmitter Activity : It exhibits properties that suggest involvement in neurotransmission, potentially acting as a modulator in the central nervous system.
- Anticancer Properties : Preliminary studies indicate that it may possess anticancer activities, although further research is necessary to elucidate specific mechanisms and efficacy.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study examined the effects of this compound on dopaminergic signaling pathways in animal models. The compound demonstrated significant modulation of dopamine receptor activity, which is crucial for its potential use in treating psychiatric disorders such as schizophrenia.
- Anticancer Research :
- Toxicological Assessments :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 1,4-Diamino-N,N-dimethylaniline | 536-46-9 | Contains two amino groups | Potential anticancer properties |
| N,N-Dimethylaminoethylbenzene | 122779-42-4 | Simple structure without chirality | Neurotransmitter activity |
| (S)-4-(1-Aminoethyl)-N,N-dimethylaniline | 1986297-80-6 | Stereoisomer of the primary compound | Potentially different receptor affinity |
This table illustrates how the chiral configuration of this compound may confer distinct biological activities compared to its non-chiral counterparts or other stereoisomers.
Q & A
Q. Table 1. Key Catalytic Systems for C–N Coupling
| Ligand | Pd Source | Substrate Scope | Yield Range | Ref. |
|---|---|---|---|---|
| L2 (di-1-adamantyl) | [Pd(cinnamyl)Cl] | Aryl chlorides, heteroarenes | 70–95% | |
| DavePhos | Pd-G3 | Sterically hindered amines | 60–85% |
Q. Table 2. Computational vs. Experimental NMR Shifts (ppm)
| Atom Position | HF/6-31G(d) | DFT/B3LYP | Experimental | Deviation |
|---|---|---|---|---|
| C1 (aromatic) | 128.5 | 130.2 | 129.8 | +0.4 |
| N–CH3 | 40.1 | 39.8 | 40.5 | -0.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
